3,3-Dimethyl-1-[4-(propan-2-yloxy)phenyl]piperazine
Description
Properties
Molecular Formula |
C15H24N2O |
|---|---|
Molecular Weight |
248.36 g/mol |
IUPAC Name |
3,3-dimethyl-1-(4-propan-2-yloxyphenyl)piperazine |
InChI |
InChI=1S/C15H24N2O/c1-12(2)18-14-7-5-13(6-8-14)17-10-9-16-15(3,4)11-17/h5-8,12,16H,9-11H2,1-4H3 |
InChI Key |
QGMDYQKOJIOZAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)N2CCNC(C2)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-[4-(propan-2-yloxy)phenyl]piperazine typically involves the reaction of 4-(propan-2-yloxy)aniline with 3,3-dimethylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 3,3-Dimethyl-1-[4-(propan-2-yloxy)phenyl]piperazine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-[4-(propan-2-yloxy)phenyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-[4-(propan-2-yloxy)phenyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features and Modifications
The target compound’s piperazine core is modified with a dimethyl group and an isopropoxyphenyl substituent. Below is a comparative analysis with structurally related piperazine derivatives:
Table 1: Structural and Pharmacological Comparison of Piperazine Derivatives
Substituent Effects on Activity and Pharmacokinetics
Piperazine Substitutions: Dimethyl Groups (Target Compound): Enhance metabolic stability by reducing oxidative deamination compared to unsubstituted piperazines (e.g., in hydroxyhongdenafil ). Electron-Withdrawing Groups: Chloro (8f ) or trifluoromethyl (8j ) substituents on phenyl rings improve receptor binding via hydrophobic interactions. Heterocyclic Linkages: Thiazole () or pyridazinone () cores increase anticancer activity compared to simple phenyl groups.
Methoxy groups (e.g., in serotonin receptor ligands ) favor π-stacking interactions but may reduce metabolic stability due to demethylation.
Dimethylpiperazine (target) may mitigate such reactivity, improving safety profiles.
Biological Activity
3,3-Dimethyl-1-[4-(propan-2-yloxy)phenyl]piperazine is a synthetic compound categorized under piperazine derivatives. Its unique chemical structure, featuring a piperazine ring with specific substitutions, is believed to confer significant biological activity. This article explores its pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
Synthesis Pathways
The synthesis of 3,3-Dimethyl-1-[4-(propan-2-yloxy)phenyl]piperazine typically involves multi-step organic reactions. The synthesis routes may vary based on desired yields and purity levels. The initial steps often include the formation of the piperazine ring followed by the introduction of the propan-2-yloxy group and methyl substitutions at the 3-position.
Pharmacological Properties
Research indicates that compounds similar to 3,3-Dimethyl-1-[4-(propan-2-yloxy)phenyl]piperazine exhibit diverse biological activities, particularly in neuropharmacology. Key findings include:
- Modulation of Fatty Acid Amide Hydrolase : Some studies suggest that this compound may act as a modulator of fatty acid amide hydrolase, which is relevant for treating anxiety and pain-related disorders.
- Binding Affinity : Interaction studies highlight its binding affinity to various receptors, including dopamine receptors. This suggests potential applications in treating conditions such as depression and anxiety by modulating dopaminergic pathways.
Case Studies
- Dopamine Receptor Interaction :
- Antidepressant Activity :
Comparative Analysis
The following table summarizes key biological activities of 3,3-Dimethyl-1-[4-(propan-2-yloxy)phenyl]piperazine compared to related compounds:
Q & A
Q. What are the standard synthetic routes for preparing 3,3-Dimethyl-1-[4-(propan-2-yloxy)phenyl]piperazine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves modular steps such as:
- Hydrogenation : Reduction of nitro or nitrile intermediates using Pd/C catalysts in solvents like DMF (e.g., hydrogenation of 1-(4-methoxyphenyl)piperazine derivatives as in ).
- Alkylation : Introducing substituents via nucleophilic substitution, as seen in the reaction of piperazine with 3-nitrobenzyl bromide ().
- Functionalization : Etherification (e.g., introducing the propan-2-yloxy group via Williamson synthesis).
Q. Optimization Strategies :
Q. What analytical techniques are critical for characterizing this compound, and how are they applied?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm regiochemistry (e.g., chemical shifts for aromatic protons at δ 6.8–7.5 ppm and piperazine methyl groups at δ 1.2–1.5 ppm, as in and ).
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] calculated for CHNO: 265.19; observed 265.02 in ).
- Chromatography : Normal-phase (silica gel) or reverse-phase HPLC for purity assessment ().
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., piperazine derivatives in and ).
- Crystallography : Use single-crystal X-ray diffraction (via SHELX software, ) to unambiguously assign stereochemistry.
- Dynamic NMR : Analyze temperature-dependent splitting to identify conformational flexibility in the piperazine ring .
Q. What strategies improve regioselectivity in functionalizing the piperazine core?
Methodological Answer:
- Protecting Groups : Temporarily block reactive sites (e.g., acetylating the piperazine nitrogen before alkylation, as in ).
- Directed Metalation : Use Pd-catalyzed C-H activation to target specific positions (e.g., ’s regioselective imidazole coupling).
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at sterically accessible positions .
Q. How can computational tools predict the compound’s biological activity or receptor interactions?
Methodological Answer:
- Molecular Docking : Use software like AutoDock to model interactions with targets (e.g., dopamine D3 receptors, as in ).
- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with activity data from analogs ().
- Retrosynthesis AI : Platforms like BenchChem’s retrosynthesis tool (avoided per guidelines) or PubChem data can propose synthetic pathways .
Q. How should researchers address contradictory biological activity data across studies?
Methodological Answer:
- Assay Standardization : Control variables like cell line (HEK293 vs. CHO) or buffer pH (’s cAMP assays).
- Metabolic Stability Tests : Evaluate cytochrome P450 interactions to rule out false negatives (e.g., ’s piperazine derivatives).
- Structural Analog Comparison : Cross-reference with compounds like 1-(2-methoxyphenyl)piperazine to identify substituent-specific effects .
Q. What methods are used to study polymorphic forms or crystallographic packing?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
